Public-Domain Quantitative Comparator Data Are Absent for CAS 946341-78-2
A comprehensive search of public-domain resources—including PubChem, ChEMBL, BindingDB, PubMed, Google Patents, and major vendor technical datasheets—identified no quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, % inhibition at defined concentration) for N-[2-(3-methoxyphenyl)ethyl]-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide in any assay system [1]. No head-to-head comparative studies against structural analogs were found. The compound is registered in PubChem (CID 16878553) but contains no curated bioassay results [1]. Published SAR studies on related 5-(p-tolyl)isoxazole derivatives exist (e.g., as AChE inhibitors with IC₅₀ values in the nanomolar range [2], and as ACAT inhibitors [3]), but none of these studies includes or references CAS 946341-78-2. Therefore, no quantifiable differentiation claim can be substantiated at this time.
| Evidence Dimension | Publicly available quantitative biological activity data for the target compound |
|---|---|
| Target Compound Data | No quantitative bioactivity data found in public databases or literature |
| Comparator Or Baseline | Related 5-(p-tolyl)isoxazole derivatives have reported AChE IC₅₀ values as low as nanomolar range [2] and ACAT inhibitory activity [3], but no direct comparison data exist for CAS 946341-78-2 |
| Quantified Difference | Not calculable – no data available for the target compound |
| Conditions | N/A – no assay data located for CAS 946341-78-2 |
Why This Matters
The absence of public quantitative data means that any procurement decision based on biological differentiation is currently unsupported; users must generate primary data to establish comparative performance.
- [1] PubChem Compound Summary for CID 16878553. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16878553 (accessed April 2026). View Source
- [2] 1,2,3-Triazole-Isoxazole Based Acetylcholinesterase Inhibitors: Synthesis, Biological Evaluation and Docking Study. Compound 5m containing 5-(p-tolyl)isoxazole moiety demonstrated 12-fold greater AChE inhibition than rivastigmine. Eurekaselect. View Source
- [3] Isoxazolyl-substituted alkyl amide ACAT inhibitors. US Patent 5,196,431 (filed 1993-02-18). Describes broad ACAT inhibitory activity of isoxazole-substituted alkyl amides. View Source
